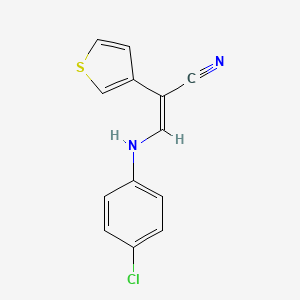

3-(4-氯苯胺基)-2-(3-噻吩基)丙烯腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

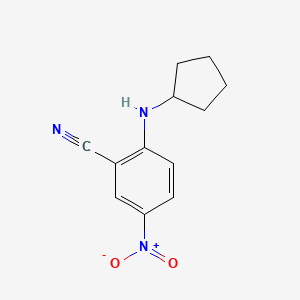

3-(4-Chloroanilino)-2-(3-thienyl)acrylonitrile is a compound that belongs to the class of acrylonitriles, which are known for their utility in organic synthesis and potential biological activity. Acrylonitriles are characterized by the presence of a nitrile group (C≡N) attached to an alkene (C=C), which allows for various chemical transformations. The specific structure of 3-(4-Chloroanilino)-2-(3-thienyl)acrylonitrile suggests that it may have interesting reactivity due to the presence of both an aniline derivative and a thiophene ring, which are common motifs in medicinal chemistry.

Synthesis Analysis

The synthesis of related acrylonitrile compounds typically involves the reaction of appropriate aldehydes with nitriles in the presence of a base and a catalyst. For instance, the synthesis of 3-(2-Chloro-6-fluorophenyl)-2-(4-methoxyphenyl)-acrylonitrile was achieved by reacting 2-chloro-6-fluorobenzaldehyde with (4-methoxyphenyl)acetonitrile in a basic aqueous solution with a catalytic amount of tert-butylammonium bromide, followed by extraction and recrystallization to obtain the desired product . This method could potentially be adapted for the synthesis of 3-(4-Chloroanilino)-2-(3-thienyl)acrylonitrile by choosing suitable starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of acrylonitriles is often confirmed by X-ray crystallography, which provides detailed information about the geometry and conformation of the molecule. For example, the crystal structure of a related compound, 3-(2-Chloro-6-fluorophenyl)-2-(4-methoxyphenyl)-acrylonitrile, was determined using X-ray diffraction, confirming the Z-configuration of the olefinic bond . Similar analytical techniques would be used to elucidate the molecular structure of 3-(4-Chloroanilino)-2-(3-thienyl)acrylonitrile, ensuring the correct stereochemistry and bond orientations.

Chemical Reactions Analysis

Acrylonitriles can undergo a variety of chemical reactions, including cyclization to form heterocycles, deprotonation and alkylation of the α-carbon, and reactions with amines to yield oxazole derivatives . The presence of the chloroanilino and thienyl groups in 3-(4-Chloroanilino)-2-(3-thienyl)acrylonitrile may influence its reactivity, potentially leading to the formation of novel heterocyclic compounds with interesting biological properties.

Physical and Chemical Properties Analysis

The physical properties of acrylonitriles, such as melting point and solubility, are important for their handling and application in synthesis. For example, the related compound 3-(2-Chloro-6-fluorophenyl)-2-(4-methoxyphenyl)-acrylonitrile has a melting point of 102°C and was recrystallized using methanol . These properties would be determined for 3-(4-Chloroanilino)-2-(3-thienyl)acrylonitrile to facilitate its use in further chemical studies and applications. Chemical properties, such as reactivity with various reagents and stability under different conditions, would also be assessed to fully understand the compound's potential in synthetic and medicinal chemistry.

科学研究应用

抗肝癌功效新的3-(4-氯苯胺基)-2-(3-噻吩基)丙烯腈衍生物显示出抑制肝癌细胞增殖和诱导凋亡活性的有希望结果。这表明该化合物在肝细胞癌治疗中具有潜力,特别是由于其抑制癌细胞生长和诱导程序性细胞死亡的能力 (Schaller et al., 2021)。

光学和电子应用

电化学行为和聚合物合成3-(4-氯苯胺基)-2-(3-噻吩基)丙烯腈衍生物已被用于合成功能化聚(噻吩[3,4-b]噻吩),表明这些化合物在开发具有低带隙的新材料方面具有重要潜力,用于电子和光学应用。电化学研究表明,这些材料可能在开发具有独特性能的先进聚合物中发挥关键作用 (Park et al., 2010)。

光电子器件的非线性光学限制基于3-(4-氯苯胺基)-2-(3-噻吩基)丙烯腈衍生物设计和合成的噻吩染料在激光激发下展示了非线性吸收和光学限制行为。这些性质在保护人眼和光学传感器方面非常有益,表明该化合物在增强光电子器件性能方面具有潜力 (Anandan et al., 2018)。

属性

IUPAC Name |

(E)-3-(4-chloroanilino)-2-thiophen-3-ylprop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2S/c14-12-1-3-13(4-2-12)16-8-11(7-15)10-5-6-17-9-10/h1-6,8-9,16H/b11-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHLYAPHGRGBPRX-FLIBITNWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC=C(C#N)C2=CSC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N/C=C(/C#N)\C2=CSC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chloroanilino)-2-(3-thienyl)acrylonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2500865.png)

![ethyl (3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetate](/img/structure/B2500868.png)

![[(2-Chloro-4-methylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2500869.png)

![6-chloro-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-N-(propan-2-yl)pyridine-3-carboxamide](/img/structure/B2500872.png)

![(E)-N-[1-[5-Cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propan-2-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2500873.png)

![N-methyl-N-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)-4-pyrimidinyl]amine](/img/structure/B2500877.png)

![4-[(3-Bromophenyl)methyl]oxane-4-carboxylic acid](/img/structure/B2500881.png)